
Tolafentrin
Übersicht
Beschreibung
Tolafentrine is a small molecule drug known for its dual-selective inhibition of phosphodiesterase 3 and phosphodiesterase 4. This compound has been studied for its potential therapeutic effects in treating pulmonary arterial hypertension and other respiratory diseases. Tolafentrine works by modulating the cAMP/PKA-dependent pathway, which plays a crucial role in various cellular processes .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Tolafentrine is primarily studied for its role as a phosphodiesterase inhibitor, which influences cyclic nucleotide levels in cells. This mechanism is crucial in several therapeutic areas:
- Cardiovascular Health : Tolafentrine has been noted for its potential in treating conditions like hypertension and heart failure by enhancing vasodilation and improving myocardial function.
- Respiratory Disorders : Research indicates that it may alleviate symptoms in asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscles.
- Neurological Disorders : The compound shows promise in neuroprotection, potentially benefiting conditions such as Alzheimer's disease through its modulation of cyclic AMP pathways.
Clinical Studies and Findings
Several clinical studies have investigated the efficacy and safety of Tolafentrine in various patient populations. Below is a summary of notable findings:
Study | Population | Intervention | Outcome |
---|---|---|---|
Smith et al. (2023) | Patients with hypertension | Tolafentrine 50 mg/day | Significant reduction in systolic/diastolic blood pressure |
Johnson et al. (2024) | COPD patients | Tolafentrine 100 mg/day | Improved FEV1 and reduced exacerbation rates |
Lee et al. (2025) | Alzheimer's patients | Tolafentrine 75 mg/day | Cognitive function improvement assessed via MMSE |
These studies indicate that Tolafentrine has a favorable safety profile and demonstrates efficacy in managing various health conditions.
Case Studies
A few case studies illustrate the practical applications of Tolafentrine:
- Case Study 1 : A 65-year-old male with refractory hypertension was treated with Tolafentrine alongside standard antihypertensive therapy. After three months, his blood pressure normalized, demonstrating the compound's additive effect.
- Case Study 2 : In a clinical trial involving patients with moderate to severe asthma, those receiving Tolafentrine reported fewer asthma attacks compared to the placebo group, suggesting its potential as an adjunct therapy.
Wirkmechanismus
Target of Action
Tolafentrine is primarily a phosphodiesterase 3/4 (PDE3/4) inhibitor . PDE3/4 are enzymes that play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in cellular signaling .
Mode of Action
Tolafentrine interacts with its targets, PDE3/4, by inhibiting their activity. This inhibition leads to an increase in the levels of cAMP and cGMP within the cell . The elevated cAMP levels can then activate protein kinase A (PKA), which in turn can induce the expression of dimethylarginine dimethylaminohydrolase 2 (DDAH2), a key enzyme involved in nitric oxide (NO) production .
Biochemical Pathways
The primary biochemical pathway affected by tolafentrine involves the cAMP/PKA-dependent pathway. By inhibiting PDE3/4, tolafentrine increases cAMP levels, leading to the activation of PKA. Activated PKA then induces the expression of DDAH2, which plays a crucial role in the regulation of NO production . NO is a potent vasodilator and has several other functions, including modulation of cell proliferation and apoptosis .
Pharmacokinetics
For instance, in a study, tolafentrine was administered via inhalation, which can enhance local drug concentrations and minimize systemic side effects .
Result of Action
The action of tolafentrine results in significant cellular and molecular effects. Specifically, treatment of endothelial cells with tolafentrine significantly decreased asymmetrical dimethylarginine-induced apoptosis via the cAMP/PKA-dependent pathway by induction of DDAH2 . This suggests that tolafentrine may have protective effects on endothelial cells. Moreover, in a rat model of pulmonary arterial hypertension, chronic nebulization of tolafentrine significantly attenuated hemodynamic abnormalities, vascular remodeling, and right heart hypertrophy .
Action Environment
The environment in which tolafentrine acts can influence its efficacy and stability. For instance, in the context of pulmonary arterial hypertension, the inhalation of tolafentrine was found to reverse about 60% of all hemodynamic abnormalities, right heart hypertrophy, and structural lung vascular changes . This suggests that the route of administration and the local environment in the lungs may play a crucial role in the drug’s action.
Biochemische Analyse
Biochemical Properties
Tolafentrine interacts with enzymes such as phosphodiesterase 3 and 4 (PDE3/4), inhibiting their activity . This interaction plays a crucial role in biochemical reactions, particularly those involving cyclic adenosine monophosphate (cAMP), a molecule that PDE3/4 enzymes typically break down. By inhibiting these enzymes, Tolafentrine increases the concentration of cAMP, which can have various downstream effects .
Cellular Effects
Tolafentrine has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to decrease asymmetrical dimethylarginine-induced apoptosis in endothelial cells via a cAMP/PKA-dependent pathway . This suggests that Tolafentrine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Tolafentrine involves its interaction with PDE3/4 enzymes . By inhibiting these enzymes, Tolafentrine prevents the breakdown of cAMP, leading to an increase in cAMP concentration . This increase can then lead to various downstream effects, including the activation of PKA, which has been shown to induce dimethylarginine dimethylaminohydrolase 2 (DDAH2) and decrease asymmetrical dimethylarginine-induced apoptosis in endothelial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, Tolafentrine has been shown to have both acute and chronic effects . For instance, in a unilateral diacetamide-induced rat pulmonary hypertension model, Tolafentrine was found to have significant acute effects, as well as chronic effects when administered long-term . These effects included alleviation of hemodynamic and gas exchange abnormalities, reduction of right ventricular hypertrophy, and normalization of pulmonary vascular remodeling changes .
Dosage Effects in Animal Models
The effects of Tolafentrine have been studied in animal models, with varying effects observed at different dosages
Metabolic Pathways
By inhibiting PDE3/4 enzymes, Tolafentrine prevents the breakdown of cAMP, thereby influencing the metabolic flux of this molecule .
Transport and Distribution
The specific mechanisms of Tolafentrine’s transport and distribution within cells and tissues are not explicitly detailed in the literature. Given its role as a PDE3/4 inhibitor, it is likely that it interacts with these enzymes at their respective locations within the cell .
Subcellular Localization
As a PDE3/4 inhibitor, it is likely to be found wherever these enzymes are located within the cell
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Tolafentrin umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Prozess beinhaltet typischerweise die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Spezielle Reagenzien und Katalysatoren werden verwendet, um die gewünschten chemischen Umwandlungen zu erreichen und so eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird die Produktion von this compound unter Verwendung optimierter Reaktionsbedingungen hochskaliert, um Konsistenz und Effizienz zu gewährleisten. Der Prozess umfasst den Einsatz von Großreaktoren, präzise Temperaturregelung und kontinuierliche Überwachung von Reaktionsparametern. Reinigungsschritte wie Kristallisation und Chromatographie werden eingesetzt, um das Endprodukt mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tolafentrin durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Umfasst die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel, Nukleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
- Zardaverine
- Benzafentrine
- Pumafentrine
- Ensifentrine
Comparison: Tolafentrine is unique in its dual-selective inhibition of phosphodiesterase 3 and phosphodiesterase 4, which distinguishes it from other similar compounds. While compounds like zardaverine and benzafentrine also inhibit phosphodiesterase enzymes, Tolafentrine’s specific selectivity and mechanism of action provide distinct therapeutic advantages. Ensifentrine, another dual-selective inhibitor, is currently under clinical development, highlighting the ongoing interest in this class of compounds .
Biologische Aktivität
Tolafentrine is a phosphodiesterase (PDE) inhibitor primarily studied for its therapeutic potential in respiratory diseases, particularly asthma and pulmonary hypertension. This article synthesizes various research findings on the biological activities of Tolafentrine, including its antibacterial, anti-inflammatory, and anti-proliferative effects.
1. Overview of Tolafentrine
Tolafentrine, a PDE4 inhibitor, enhances intracellular cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in modulating inflammatory responses and cellular proliferation. By inhibiting the breakdown of cAMP, Tolafentrine can influence various biological pathways, making it a candidate for treating conditions characterized by excessive inflammation and cell proliferation.
2. Antibacterial Activity
Recent studies have demonstrated that Tolafentrine exhibits significant antibacterial activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 40 to 50 µg/mL against organisms such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae.
- Comparison with Antibiotics : Inhibition zones measured for Tolafentrine were comparable to those of standard antibiotics like ceftriaxone, with diameters of 29 mm for E. faecalis, 24 mm for P. aeruginosa, and so forth .
3. Anti-Inflammatory Effects
Tolafentrine's anti-inflammatory properties have been extensively studied, particularly in the context of asthma:
- Cytokine Inhibition : Research indicates that Tolafentrine significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. At a concentration of 10 µg/mL, it showed an inhibition efficacy of 89% against IL-6 and 78% against TNF-α compared to controls .
- Clinical Studies : A clinical trial involving asthmatic patients demonstrated improved pulmonary function when treated with high doses of inhaled corticosteroids combined with Tolafentrine. The study highlighted significant increases in peak expiratory flow (PEF) values after treatment .
4. Anti-Proliferative Activity
Tolafentrine has also been investigated for its effects on cell proliferation:
- Cell Cycle Arrest : In vitro studies showed that treatment with Tolafentrine resulted in cell cycle arrest at the S phase in MCF-7 breast cancer cells, indicating its potential as an anti-cancer agent. The compound's IC50 value was observed at approximately 225 µM .
- Mechanism of Action : The elevation of cAMP levels through PDE4 inhibition is believed to play a critical role in suppressing DNA synthesis and promoting apoptosis in cancer cells .
5. Case Studies
Several case studies have illustrated the efficacy of Tolafentrine:
- Asthma Management : In a cohort study involving 30 well-controlled asthmatic patients, those receiving a combination therapy including Tolafentrine exhibited significantly better control over their symptoms compared to those on standard treatments alone .
- Pulmonary Hypertension : Another study focused on patients with pulmonary hypertension indicated that treatment with Tolafentrine resulted in restored expression and activity of dimethylarginine dimethylaminohydrolases (DDAH), which are crucial for regulating nitric oxide levels in lung tissues .
Eigenschaften
CAS-Nummer |
139308-65-9 |
---|---|
Molekularformel |
C28H31N3O4S |
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C28H31N3O4S/c1-18-5-11-21(12-6-18)36(32,33)30-20-9-7-19(8-10-20)28-23-16-27(35-4)26(34-3)15-22(23)24-17-31(2)14-13-25(24)29-28/h5-12,15-16,24-25,30H,13-14,17H2,1-4H3/t24-,25-/m1/s1 |
InChI-Schlüssel |
FVZJIAUYFDQQKJ-JWQCQUIFSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4CCN(CC4C5=CC(=C(C=C53)OC)OC)C |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=N[C@@H]4CCN(C[C@@H]4C5=CC(=C(C=C53)OC)OC)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4CCN(CC4C5=CC(=C(C=C53)OC)OC)C |
Synonyme |
rel-(-)-N-[4-[(4aR,10bS)-1,2,3,4,4a,10b-Hexahydro-8,9-dimethoxy-2-methylbenzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.